molecular formula C5H9BrClN3 B15312630 3-bromo-1,5-dimethyl-1H-pyrazol-4-aminehydrochloride

3-bromo-1,5-dimethyl-1H-pyrazol-4-aminehydrochloride

Katalognummer: B15312630
Molekulargewicht: 226.50 g/mol
InChI-Schlüssel: XFEXACOWDSHVAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1,5-dimethyl-1H-pyrazol-4-aminehydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1,5-dimethyl-1H-pyrazol-4-aminehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position. The resulting intermediate is then treated with ammonia or an amine to introduce the amine group at the 4-position. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1,5-dimethyl-1H-pyrazol-4-aminehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cyclization Reactions: The amine group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of dehalogenated pyrazoles.

Wissenschaftliche Forschungsanwendungen

3-Bromo-1,5-dimethyl-1H-pyrazol-4-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 3-bromo-1,5-dimethyl-1H-pyrazol-4-aminehydrochloride involves its interaction with specific molecular targets. The bromine and amine groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-1-methyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole
  • 4-Amino-3-bromo-1H-pyrazole

Uniqueness

3-Bromo-1,5-dimethyl-1H-pyrazol-4-aminehydrochloride is unique due to the presence of both bromine and amine groups, which confer distinct reactivity and binding properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to its analogs .

Eigenschaften

Molekularformel

C5H9BrClN3

Molekulargewicht

226.50 g/mol

IUPAC-Name

3-bromo-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C5H8BrN3.ClH/c1-3-4(7)5(6)8-9(3)2;/h7H2,1-2H3;1H

InChI-Schlüssel

XFEXACOWDSHVAA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C)Br)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.